molecular formula C10H9ClN4OS B5194003 2-(4-chlorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide

2-(4-chlorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B5194003
M. Wt: 268.72 g/mol
InChI Key: DHTMECWMWYEXEB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate thiadiazole derivative. This intermediate is then converted into the desired compound through nucleophilic substitution reactions .

Chemical Reactions Analysis

2-(4-chlorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in pathogens .

Comparison with Similar Compounds

2-(4-chlorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide can be compared with other triazole derivatives, such as:

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS/c11-7-1-3-8(4-2-7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTMECWMWYEXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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